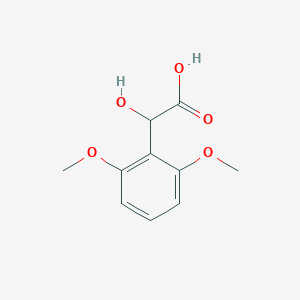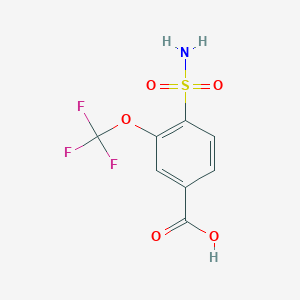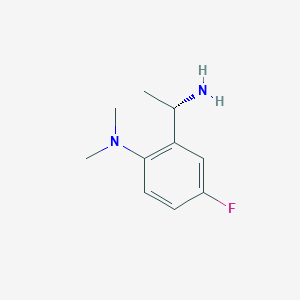
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is a chiral primary amine that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the para position of the aniline ring, an aminoethyl group at the ortho position, and two methyl groups attached to the nitrogen atom. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline typically involves asymmetric catalytic methods. One common approach is the asymmetric transformation of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . This method is appealing due to its straightforward nature and ability to produce enantiomerically pure primary amines.
Industrial Production Methods
Industrial production of this compound often employs engineered transaminase polypeptides. These biocatalysts have improved properties compared to naturally occurring transaminases, allowing for the efficient conversion of substrates like 3’-hydroxyacetophenone to the desired chiral amine in high enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or ketones.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of imines or ketones.
Reduction: Regeneration of the primary amine.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline has a wide range of applications in scientific research:
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme-catalyzed reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: Utilized in the production of active pharmaceutical ingredients and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP) through geminal diamine intermediates. This external aldimine is then deprotonated, forming a planar quinonoid intermediate, which undergoes further transformations to produce the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(1-Aminoethyl)-phenol
- (S)-1-Phenylethylamine
- (S)-3-(1-Aminoethyl)-4-fluoroaniline
Uniqueness
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is unique due to its specific substitution pattern and stereochemistry. The presence of the fluorine atom and the (S)-configuration contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H15FN2 |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
2-[(1S)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m0/s1 |
Clé InChI |
AXTDJCWTDXAMFC-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC(=C1)F)N(C)C)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)

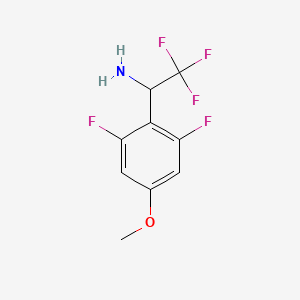
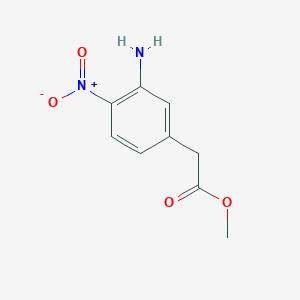

![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
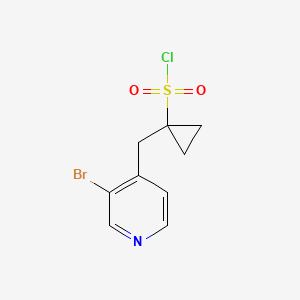
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
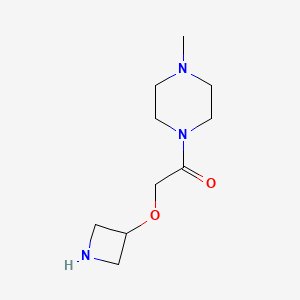
![2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13534090.png)
